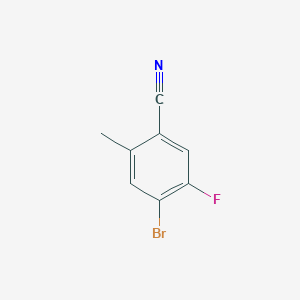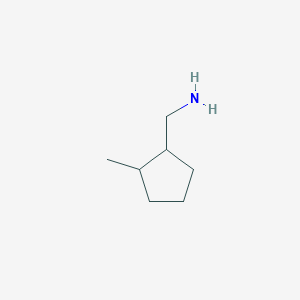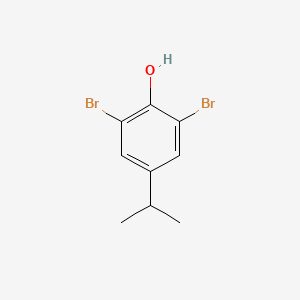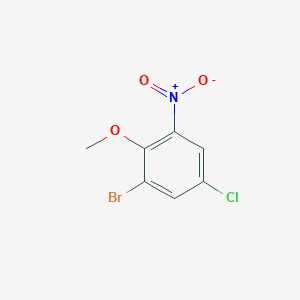
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-Isopropyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the empirical formula C7H12N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with an isopropyl group and a methanol group attached . The exact structure can be represented by the SMILES stringOCC1=CN(C(C)C)N=C1 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrazole derivatives are known to be involved in a variety of chemical reactions .Scientific Research Applications
Synthesis of Biomimetic Chelating Ligands
(Gaynor et al., 2023) described the synthesis of a compound closely related to (1-Isopropyl-1H-pyrazol-4-yl)methanol through a five-step process, leading to potential applications as precursors in the synthesis of biomimetic chelating ligands.
Antimicrobial Activity
In research by (Kumar et al., 2012), a series of compounds including (1-phenyl-3-aryl-1H-pyrazol-4-yl) derivatives were synthesized and exhibited significant antimicrobial activity, suggesting potential applications for this compound in developing new antimicrobial agents.
Spin State Behaviour in Iron(II) Complex Salts
(Cook & Halcrow, 2015) studied derivatives of pyrazol-4-yl compounds, demonstrating their role in affecting the spin state behavior of iron(II) complex salts, which could be relevant for materials science and magnetic applications.
Synthesis of Novel Heterocyclic Compounds
(Hote & Lokhande, 2014) conducted a study involving the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, highlighting the potential of this compound in the creation of new and diverse heterocyclic compounds.
Ultrasonics Promoted Synthesis
A study by (Trilleras et al., 2013) on the synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles derivatives under ultrasonic conditions shows the versatility of pyrazol-4-yl compounds in chemical synthesis, providing insights into more efficient synthesis techniques that could include this compound.
Eco-friendly Synthesis Strategy
(Mabrouk et al., 2020) focused on the eco-friendly synthesis of new heterocyclic pyrazolic compounds, highlighting the environmental benefits of using compounds like this compound in sustainable chemistry.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(1-Isopropyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential to consider in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological activity . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, making it essential to study its transport and distribution properties in detail.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKNSLLDUNVBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629680 | |
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007542-22-4 | |
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)









![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)
